PF15 TFA

PROTAC FLT3-ITD Targeted Protein Degradation

Conventional FLT3 inhibitors leave kinase-independent scaffolding functions intact, limiting efficacy against resistance. PF15 TFA is a CRBN-recruiting PROTAC that catalytically degrades the entire FLT3-ITD protein. - DC50 as low as 3 nM; eliminates both kinase and scaffolding activities. - Active against resistant mutants D835V (IC50 120.1 nM) and F691L (IC50 116.6 nM). - Validated in vivo: 10-20 mg/kg IP (xenograft) and 20-40 mg/kg (orthotopic AML models). - Supplied as TFA salt for preclinical research only.

Molecular Formula C46H50F3N13O8
Molecular Weight 970.0 g/mol
Cat. No. B10832087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF15 TFA
Molecular FormulaC46H50F3N13O8
Molecular Weight970.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CCCCC5=CN(N=N5)CCCCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C44H49N13O6.C2HF3O2/c1-44(2,3)34-21-35(53-63-34)50-43(62)48-27-15-13-26(14-16-27)30-23-55(40-38(30)39(45)46-25-47-40)19-6-4-9-28-22-56(54-52-28)20-7-5-12-36(58)49-32-11-8-10-29-31(32)24-57(42(29)61)33-17-18-37(59)51-41(33)60;3-2(4,5)1(6)7/h8,10-11,13-16,21-23,25,33H,4-7,9,12,17-20,24H2,1-3H3,(H,49,58)(H2,45,46,47)(H,51,59,60)(H2,48,50,53,62);(H,6,7)
InChIKeyUBUIPNHJWCIQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF15 TFA: FLT3-ITD PROTAC Degrader


PF15 TFA (CAS 2892631-70-6, C46H50F3N13O8, MW 969.97) is a cereblon (CRBN)-recruiting proteolysis targeting chimera (PROTAC) that connects an FLT3 kinase-binding ligand to a CRBN E3 ubiquitin ligase ligand via a chemical linker [1]. As a highly selective FLT3-ITD degrader, PF15 TFA induces proteasomal degradation of the oncogenic FLT3-ITD fusion protein rather than merely inhibiting its kinase activity . This catalytic mechanism distinguishes PF15 TFA from conventional ATP-competitive FLT3 inhibitors such as gilteritinib, midostaurin, and quizartinib . The compound is supplied as a TFA (trifluoroacetate) salt and is intended exclusively for preclinical research applications in FLT3-ITD-driven acute myeloid leukemia (AML) models.

Target & Model

FLT3-ITD selective degrader for AML xenograft and orthotopic model studies

Mechanism

CRBN-recruiting PROTAC – catalytic, proteasome-dependent protein elimination

Distinction

Removes scaffolding functions; different from ATP-competitive FLT3 inhibitors

Why PF15 TFA Cannot Be Substituted


Generic substitution among FLT3-targeting agents is scientifically unsound due to fundamental mechanistic divergence. Conventional ATP-competitive FLT3 inhibitors (gilteritinib, midostaurin, quizartinib) inhibit kinase phosphorylation but fail to eliminate the oncogenic scaffold, leaving downstream signaling pathways intact via kinase-independent scaffolding functions of FLT3-ITD [1]. In contrast, PROTAC degraders such as PF15 TFA eliminate the entire FLT3-ITD protein, abrogating both kinase activity and scaffolding functions [2]. Furthermore, significant differences exist even among PROTAC degraders: the choice of E3 ligase ligand (CRBN-based vs. VHL-based such as MA49) fundamentally alters degradation efficiency, resistance susceptibility, and tissue-specific activity profiles [3]. The data presented below demonstrate why PF15 TFA — with its defined DC50, anti-proliferative potency across multiple mutant variants, and dose-responsive in vivo tumor growth inhibition — represents a distinct and non-interchangeable research tool.

FLT3 kinase inhibitor mismatch

ATP-competitive inhibitors (gilteritinib, quizartinib) block phosphorylation but may not eliminate kinase-independent scaffolding; mechanistic divergence limits direct substitution.

PROTAC E3 ligase context

VHL-based degraders (e.g., MA49) may differ in degradation efficiency, tissue selectivity, and resistance profile; same target does not guarantee interchangeable degradation context.

PF15 TFA Comparative Performance


FLT3-ITD Degradation Potency

PF15 TFA induces FLT3-ITD degradation with a DC50 value of 76.7 nM in BaF3-FLT3-ITD cells following 24-hour treatment, establishing a quantitative benchmark for degradation efficiency [1]. This value provides a reference point for comparing PROTAC degradation potency across different chemical series and E3 ligase recruitment strategies.

Degradation DC50
Reported
76.7 nM
Supports degradation assay concentration range selection
BaF3-FLT3-ITD, 24 h incubation
PROTAC FLT3-ITD Targeted Protein Degradation

Anti-Proliferative Activity Across FLT3-ITD Variants

PF15 TFA demonstrates potent anti-proliferative activity across multiple FLT3-ITD-positive cell lines with IC50 values of 4.83 nM (MV4-11), 4.01 nM (Molm-13), and 7.85 nM (BaF3-FLT3-ITD) after 72-hour treatment . Notably, PF15 TFA retains activity against clinically relevant FLT3-ITD mutant variants, though with reduced potency: IC50 values of 120.1 nM for BaF3-FLT3-ITD-D835V and 116.6 nM for BaF3-FLT3-ITD-F691L cells .

Anti-proliferative IC50
Data to verify
4.01–7.85 nM (ITD); 116.6–120.1 nM (D835V, F691L)
Supports cell-model endpoint review; mutant potency context
MV4-11, Molm-13, BaF3 cells; 72 h
Anti-proliferative activity AML IC50

In Vivo Tumor Growth Inhibition

PF15 TFA demonstrates dose-dependent tumor growth inhibition in female NOD/SCID mice bearing BaF3-FLT3-ITD xenografts. Following intraperitoneal administration once daily for 10 days, PF15 TFA at 10 mg/kg achieved a tumor growth inhibition (TGI) rate of 58.4%, with higher inhibition observed at the 20 mg/kg dose . Treatment was reported to cause minimal side effects on heart, liver, and kidney tissues at both dose levels .

Tumor growth inhibition
Data to verify
58.4% TGI (10 mg/kg); higher at 20 mg/kg
Reported dose-dependent model response
BaF3-FLT3-ITD xenograft, ip qd × 10d
Xenograft model Tumor growth inhibition In vivo efficacy

Survival Benefit in Orthotopic Model

In a BaF3-FLT3-ITD orthotopic (in situ) leukemia model in female BALB/c nude mice, PF15 TFA treatment prolonged median survival from 11 days in the negative control group to 15 days in treated groups . This 36.4% extension in median survival was observed with both dosing regimens tested (20 mg/kg twice daily and 40 mg/kg once daily for 12 days via intraperitoneal injection).

Survival extension
Data to verify
15 d (treated) vs. 11 d (control)
Supports orthotopic model endpoint interpretation
BALB/c nude, orthotopic BaF3-FLT3-ITD, 12d ip
Survival extension Orthotopic model In vivo efficacy

Mechanistic Differentiation: Degradation vs. Inhibition

PF15 TFA induces proteasome-dependent degradation of FLT3-ITD protein, achieving DC50 of 76.7 nM and demonstrating dose-dependent reduction in both total FLT3 protein and phosphorylated FLT3/STAT5 [1]. In contrast, ATP-competitive FLT3 inhibitors such as gilteritinib (IC50 0.29 nM against FLT3) only block kinase phosphorylation while leaving the oncogenic scaffold intact. This mechanistic distinction means PROTAC degraders such as PF15 TFA eliminate both kinase activity and kinase-independent scaffolding functions of FLT3-ITD.

Mechanism of action
Class-level
PF15 TFA: proteasome-dependent degradation, DC50 76.7 nM – eliminates scaffolding functions
ATP-competitive inhibitors: kinase phosphorylation block only; scaffold remains intact
Degradation context may alter signaling interpretation
Class-level inference; BaF3-FLT3-ITD cells
Mechanism of action PROTAC vs inhibitor Catalytic degradation

FLT3 and STAT5 Phosphorylation Inhibition

PF15 TFA downregulates phosphorylation of FLT3 and STAT5 in a dose-dependent manner with distinct concentration thresholds depending on cell type. In BaF3-FLT3-ITD cells, FLT3 degradation is induced at concentrations as low as 3 nM, with significant inhibition of FLT3 and STAT5 phosphorylation observed at 30 nM after 6-hour treatment . In BaF3-FLT3-ITD-D835V and BaF3-FLT3-ITD-F691L mutant cells, a higher concentration of 100 nM is required to achieve significant phosphorylation inhibition .

Phospho-inhibition threshold
Data to verify
≥30 nM (ITD); ≥100 nM (D835V/F691L)
Guides dose selection for signaling assays
6 h treatment, BaF3 models
Phospho-signaling FLT3 pathway STAT5 inhibition

PF15 TFA Application Scenarios


Mechanistic Comparison: Degradation vs. Inhibition

PF15 TFA is optimally deployed in experiments designed to interrogate the functional consequences of eliminating the FLT3-ITD protein scaffold (via PROTAC degradation) versus merely inhibiting its kinase activity (via ATP-competitive inhibitors such as gilteritinib). The compound's demonstrated capacity to reduce total FLT3 protein at concentrations as low as 3 nM makes it suitable for head-to-head comparative transcriptomic or phospho-proteomic profiling studies that elucidate kinase-independent scaffolding functions of FLT3-ITD in AML pathogenesis.

Xenograft Studies with Validated Degrader

PF15 TFA is appropriate for subcutaneous xenograft and orthotopic leukemia studies in immunocompromised mice where a PROTAC degrader with established in vivo activity is required. Published dosing regimens — 10 or 20 mg/kg intraperitoneal once daily for 10 days (xenograft model) and 20 mg/kg twice daily or 40 mg/kg once daily for 12 days (orthotopic model) [1] — provide researchers with validated starting points for experimental design, reducing the need for extensive dose-ranging pilot studies.

Resistance Studies in FLT3-ITD Mutants

Given the reduced but retained activity of PF15 TFA against clinically relevant FLT3-ITD resistance mutations D835V (IC50 120.1 nM) and F691L (IC50 116.6 nM) , the compound is well-suited for studies investigating mechanisms of acquired resistance to FLT3-targeted therapies. Researchers can employ PF15 TFA in combination screens with agents targeting parallel survival pathways or epigenetic regulators to identify synthetic lethal interactions that may overcome reduced PROTAC sensitivity in mutant contexts.

Pharmacodynamic Marker Validation

PF15 TFA's defined time- and dose-dependent degradation kinetics (FLT3 degradation observed from 1 to 24 hours post-treatment with 100 nM) make it a useful tool for developing and validating pharmacodynamic biomarker assays for PROTAC-mediated target engagement. The compound's ability to downregulate phospho-STAT5 serves as a downstream pathway biomarker, enabling researchers to establish quantitative relationships between FLT3-ITD degradation and pathway inhibition in both in vitro and ex vivo settings.

Application
Selection Property
Validation Focus
FLT3-ITD scaffolding function studies
Degradation vs. inhibition mechanism context
Phospho-proteomic and transcriptomic endpoint profiling
Xenograft / orthotopic model evaluation
In vivo model-response context
Tumor growth inhibition and survival endpoint monitoring
Resistance mechanism studies (mutant panel)
Mutant-panel activity profile
Combination screening and synthetic lethality endpoint review
Pharmacodynamic biomarker development
Time- and dose-dependent degradation kinetics context
Target engagement–pathway inhibition correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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